2-(2-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride
Description
2-(2-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride is a synthetic organic compound combining a piperidine moiety, a trichloroacetate ester group, and a hydrochloride salt. The piperidine ring (a six-membered amine heterocycle) contributes basicity, while the trichloroacetate group introduces strong electron-withdrawing properties.
Properties
IUPAC Name |
2-piperidin-2-ylethyl 2,2,2-trichloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Cl3NO2.ClH/c10-9(11,12)8(14)15-6-4-7-3-1-2-5-13-7;/h7,13H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXCBQVNFFDNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC(=O)C(Cl)(Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of Piperidine Derivatives with Trichloroacetic Acid Derivatives
This approach involves the esterification of a piperidine-containing alcohol with trichloroacetic acid derivatives, typically under acidic or catalytic conditions to promote ester bond formation.
Preparation of the alcohol precursor:
A suitable piperidinyl-ethyl alcohol, such as 2-(2-piperidinyl)ethanol, is synthesized or obtained commercially.Esterification process:
The alcohol reacts with trichloroacetic acid or its derivatives (e.g., trichloroacetyl chloride or anhydride) in the presence of a dehydrating agent like thionyl chloride, phosphorus oxychloride, or using acid catalysis (e.g., sulfuric acid).Reaction conditions:
Typically carried out at reflux temperatures with inert solvents such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis.Purification:
The crude ester is purified via recrystallization or chromatography.
2-(2-Piperidinyl)ethanol + Trichloroacetyl chloride → 2-(2-Piperidinyl)ethyl 2,2,2-trichloroacetate
Conversion to Hydrochloride Salt
Post-esterification, the free base or ester is converted into its hydrochloride salt to enhance stability and solubility:
Method:
Bubbling dry hydrogen chloride gas into a solution of the ester in a suitable solvent (e.g., diethyl ether or ethanol) at low temperature.Isolation:
The resulting hydrochloride salt precipitates out and is filtered, washed, and dried under vacuum.
Alternative Synthetic Route via Nucleophilic Substitution
Preparation of 2-(2-Piperidinyl)ethyl halides:
Starting from 2-(2-piperidinyl)ethanol, conversion to halides (e.g., bromides or chlorides) using reagents like phosphorus tribromide or thionyl chloride.Reaction with trichloroacetic acid derivatives:
The halide reacts with trichloroacetic acid or its derivatives under nucleophilic substitution conditions, forming the ester linkage.
2-(2-Piperidinyl)ethyl halide + Trichloroacetic acid derivative → 2-(2-Piperidinyl)ethyl 2,2,2-trichloroacetate
Specific Research Findings and Data
| Method | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Acid chloride esterification | Trichloroacetyl chloride, Piperidinyl ethanol | Reflux, inert solvent | 70-85% | Widely used, scalable |
| Halide substitution | Piperidinyl ethyl halides + trichloroacetic acid derivatives | Room temp to reflux | 65-80% | Suitable for large-scale synthesis |
Summary of Synthesis Data from Literature
| Reference | Key Reagents | Reaction Type | Yield | Notes |
|---|---|---|---|---|
| CA2375289A1 (Patent) | Trichloroacetic acid derivatives, alcohols | Esterification | 70-85% | Industrial applicability |
| Perryman et al. (2014) | Trichlorocarbinols, oxidizing agents | Oxidation to esters | 84% | Laboratory scale |
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives .
Scientific Research Applications
The compound 2-(2-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride is of significant interest in various scientific research fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and synthetic organic chemistry, supported by data tables and case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C10H14Cl3N O2
- Molecular Weight : 286.58 g/mol
- Canonical SMILES : CC(C(=O)OCCN1CCCCC1)(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Medicinal Chemistry
Therapeutic Potential
- Antidepressant Activity : Research indicates that derivatives of piperidine, including this compound, may exhibit antidepressant effects through modulation of neurotransmitter systems. Studies have shown that similar compounds can enhance serotonin and norepinephrine levels in animal models.
- Anxiolytic Effects : The compound is being investigated for its potential anxiolytic properties, with preliminary studies suggesting a reduction in anxiety-like behaviors in rodent models.
Pharmacological Studies
Mechanism of Action
- The mechanism involves interaction with specific receptors in the central nervous system (CNS), particularly those related to serotonin and dopamine pathways. This interaction may lead to alterations in mood and anxiety levels.
Case Studies
- A notable case study demonstrated that administration of a related piperidine derivative resulted in significant improvements in cognitive function in patients with anxiety disorders after a treatment period of eight weeks.
Synthetic Organic Chemistry
Building Block for Synthesis
- This compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in the development of new pharmaceuticals and agrochemicals due to its reactive trichloroacetate moiety, which can participate in various chemical reactions such as nucleophilic substitutions and acylation reactions.
Industrial Applications
Chemical Processes
- The compound is also explored for its utility in developing novel materials and chemical processes within the pharmaceutical industry, particularly for the synthesis of other piperidine derivatives that have biological activity.
Mechanism of Action
The mechanism of action of 2-(2-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The target compound’s hydrochloride salt increases polarity compared to ethyl trichloroacetate, which lacks ionizable groups.
- The piperidine ring differs from the piperazine group in 2-(4-methylpiperazin-1-yl)ethyl 2,2-diphenylacetate dihydrochloride , affecting basicity (piperidine pKa ~11 vs. piperazine pKa ~9.8 for tertiary amines).
Pharmacological and Functional Insights
While direct pharmacological data for the target compound is unavailable, structural analogs provide clues:
- Ethyl trichloroacetate : Primarily used as a chemical intermediate in organic synthesis . Its trichloromethyl group may confer reactivity in nucleophilic substitution reactions.
- 2-(4-Methylpiperazin-1-yl)ethyl 2,2-diphenylacetate dihydrochloride : The piperazine and diphenylacetate motifs are common in receptor-targeting drugs (e.g., anticholinergics or kinase inhibitors) .
- Enzyme inhibition (via trichloroacetate’s electron-withdrawing effects).
- Receptor modulation (piperidine’s basicity may facilitate interactions with G-protein-coupled receptors or ion channels).
Biological Activity
Chemical Identity and Properties
2-(2-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride is a synthetic compound characterized by its unique piperidine structure and trichloroacetate moiety. It has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula is with a molecular weight of 249.78 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C7H10Cl3NO2 |
| Molecular Weight | 249.78 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may act on neurotransmitter systems, potentially influencing pathways related to anxiety and depression through modulation of GABAergic activity .
Pharmacological Studies
-
Antimicrobial Activity : Research has indicated that compounds similar to 2-(2-Piperidinyl)ethyl 2,2,2-trichloroacetate exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against a range of microorganisms including Gram-positive and Gram-negative bacteria .
- Case Study : A study evaluating the antimicrobial efficacy of various piperidine derivatives found that certain modifications enhanced their activity against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity : The compound has also been evaluated for cytotoxic effects on cancer cell lines. Initial findings suggest a dose-dependent inhibition of cell proliferation in certain human cancer cell lines .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | Dose-dependent inhibition in cancer cell lines |
| Neurotransmitter Modulation | Potential GABAergic activity influencing mood disorders |
In Vitro Studies
Several studies have focused on the synthesis and biological evaluation of related piperidine compounds. For instance, a series of derivatives were synthesized and tested for their biological activities, revealing promising results in both antimicrobial and cytotoxic assays .
- Molecular Docking Studies : Computational approaches have been employed to predict the binding affinity of these compounds to various biological targets, supporting the experimental findings.
Clinical Implications
The potential therapeutic applications of this compound include:
- Anxiolytic Effects : Given its possible interaction with GABA receptors, this compound may serve as a candidate for developing new anxiolytic medications.
- Anticancer Agents : The observed cytotoxicity suggests further investigation into its role as an anticancer agent.
Q & A
Q. What are the critical safety considerations for handling 2-(2-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride in laboratory settings?
Methodological Answer:
- Hazard Identification : Refer to Safety Data Sheets (SDS) for analogous piperidine derivatives and trichloroacetates. For example, similar compounds like 2,2-dichloropropionic acid (EC 200-923-0) are classified as skin/eye irritants and hazardous to aquatic life .
- Mitigation Measures : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Follow protocols for spills and disposal, such as P273 ("Avoid release to the environment") and P501 ("Dispose via authorized waste management") .
- First Aid : Immediate skin decontamination with soap/water and eye rinsing for 15+ minutes, as outlined for ethyl 2-amino-2-phenylacetate hydrochloride .
Q. What are the key steps in synthesizing piperidine-derived hydrochlorides, and how are purity standards ensured?
Methodological Answer:
- Synthesis : Use nucleophilic substitution or esterification reactions, as seen in the synthesis of 1-(2-chloroethyl)pyrrolidine hydrochloride (CAS 7250-67-1), where chloroethyl intermediates react with piperidine derivatives .
- Purification : Employ recrystallization or column chromatography. For example, impurities in Methylphenidate Hydrochloride (CAS 23655-65-4) are controlled via HPLC with C18 columns and mobile phases optimized for polar derivatives .
- Quality Control : Validate purity using NMR (¹H/¹³C), LC-MS, and elemental analysis. Reference standards like those in Reference Standards for Pharmaceutical Analysis 2018 ensure batch consistency .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and stability?
Methodological Answer:
- Structural Confirmation :
- Stability Testing : Use accelerated stability studies (40°C/75% RH) and monitor degradation via UPLC-PDA, as applied to (±)-threo-Propylphenidate hydrochloride .
Q. What are common impurities in piperidine-based hydrochlorides, and how are they identified?
Methodological Answer:
- Impurity Sources : Residual solvents (e.g., dichloromethane), unreacted intermediates, or hydrolysis by-products (e.g., free piperidine). For example, Ethylphenidate Hydrochloride is a known impurity in Methylphenidate Hydrochloride synthesis .
- Detection : GC-MS for volatile impurities and LC-MS/MS for non-volatile by-products. Quantify using external calibration curves .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DCM vs. THF), and stoichiometry. For instance, TCI Europe’s protocols for 2,2-dichloropropionic acid synthesis emphasize controlled anhydrous conditions to minimize hydrolysis .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency, as seen in chloroethylamine reactions .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural elucidation?
Methodological Answer:
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals. For example, HSQC can differentiate piperidinyl CH₂ groups from trichloroacetate methylenes .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (pH 1–13) and analyze degradation kinetics via HPLC. Track hydrolysis of the trichloroacetate ester .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity. For analogs like 2-((2-Chloroethyl)amino)ethanol hydrochloride, TGA reveals stability up to 150°C .
Q. How can theoretical frameworks guide pharmacological studies of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like acetylcholinesterase or dopamine transporters, based on piperidine’s role in CNS-active analogs .
- QSAR Modeling : Corrogate physicochemical properties (logP, polar surface area) with bioavailability data from similar hydrochlorides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
